molecular formula C14H12Cl2N4O4S B2764017 3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881434-44-2

3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

Cat. No. B2764017
CAS RN: 881434-44-2
M. Wt: 403.23
InChI Key: IUJNWRYMNAFCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a sulfanyl group, a hydroxy group, a triazinyl group, and a propanoic acid group. It also contains a 2,5-dichlorophenyl moiety .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability can be determined experimentally. The presence of polar functional groups suggests that this compound might have some degree of solubility in polar solvents .

Scientific Research Applications

Therapeutic Applications of 5-Aminosalicylic Acid

5-Aminosalicylic acid (5-ASA) primarily finds its application in the treatment of inflammatory bowel diseases (IBDs), such as ulcerative colitis. Research studies have demonstrated its efficacy in inducing and maintaining remission in patients with mild to moderate forms of the disease.

  • Treatment of Ulcerative Colitis

  • Mechanism of Action

    The therapeutic effects of 5-ASA in treating ulcerative colitis are attributed to its anti-inflammatory properties. While its exact mechanism is not fully understood, 5-ASA is believed to inhibit the production of inflammatory mediators in the colon, thereby reducing inflammation and promoting mucosal healing.

Safety and Efficacy

The safety profile of 5-ASA is generally favorable, making it a preferred option for long-term management of IBD. However, like all medications, it is not without potential side effects, some of which can be serious. Clinical trials and studies have been conducted to optimize the dosage and formulation of 5-ASA to maximize its therapeutic benefits while minimizing adverse effects.

  • Dosage Optimization: Research has been directed towards determining the optimal dosage of 5-ASA for effective treatment. Studies comparing different dosages of 5-ASA enemas in patients with active ulcerative colitis have found that lower doses can be just as effective as higher doses, suggesting that dosage optimization can help in reducing potential side effects without compromising efficacy (Campieri et al., 1991).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups can be corrosive or toxic. Always refer to the material safety data sheet (MSDS) for safety information .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound shows promising activity in preliminary tests, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in more complex models .

properties

IUPAC Name

3-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O4S/c15-7-1-2-8(16)10(5-7)17-11(21)6-25-14-18-13(24)9(19-20-14)3-4-12(22)23/h1-2,5H,3-4,6H2,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJNWRYMNAFCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

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